molecular formula C13H16N2O4 B112881 (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 65632-62-4

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No.: B112881
CAS No.: 65632-62-4
M. Wt: 264.28 g/mol
InChI Key: ZYBMAAOZXXKYTG-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIDEAZAACYCLOTETRAHYDROFOLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diamino-1,4-dihydro-4-oxopyrimidine with a butylbenzoyl derivative, followed by the addition of L-glutamic acid . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of DIDEAZAACYCLOTETRAHYDROFOLIC ACID may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

DIDEAZAACYCLOTETRAHYDROFOLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456297
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65632-62-4
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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